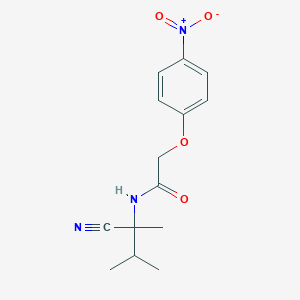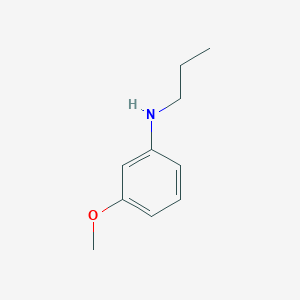
3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 234.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 234.13 .作用機序
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid is not fully understood, but it is believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound may also interact with specific receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been found to have a low toxicity profile, making it a safe compound for use in scientific research. This compound has been shown to be stable under various conditions, making it a reliable compound for use in experiments.
実験室実験の利点と制限
One advantage of using 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid in lab experiments is its versatility. This compound can be used in various applications, such as drug discovery and material science. This compound is also a stable and safe compound, making it a reliable choice for experiments. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid research. One potential direction is to explore its use in developing new drugs for pain management. Another direction is to investigate its potential applications in material science, such as in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with the immune and nervous systems.
合成法
3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with trifluoroacetamide, followed by hydrolysis and decarboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time. This compound can also be obtained through alternative methods, such as using different starting materials or modifying the reaction conditions.
科学的研究の応用
3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and material science. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for developing new drugs for pain management. This compound has also been used as a building block for synthesizing novel materials, such as metal-organic frameworks and supramolecular polymers.
Safety and Hazards
特性
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWUKGILXOBNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2902174.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2902175.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione](/img/structure/B2902178.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2902180.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate](/img/structure/B2902184.png)
